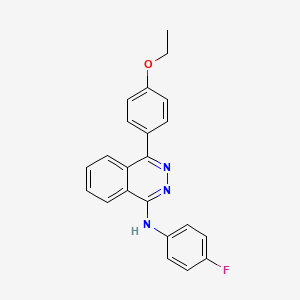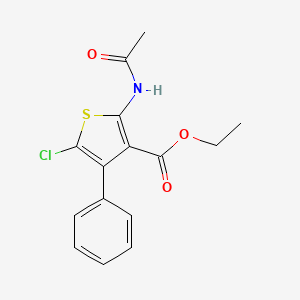
methyl (4Z)-4-(4-bromobenzylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4Z)-4-(4-bromobenzylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-4-(4-bromobenzylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, 3,4-dimethoxyphenylacetic acid, and methyl acetoacetate.
Condensation Reaction: The first step involves a condensation reaction between 4-bromobenzaldehyde and 3,4-dimethoxyphenylacetic acid in the presence of a base, such as sodium hydroxide, to form an intermediate.
Cyclization: The intermediate undergoes cyclization with methyl acetoacetate in the presence of a catalyst, such as piperidine, to form the pyrrole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, automated reaction systems, and large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4Z)-4-(4-bromobenzylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrrole derivatives.
Applications De Recherche Scientifique
Methyl (4Z)-4-(4-bromobenzylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl (4Z)-4-(4-bromobenzylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Cellular signaling pathways that are affected by the compound, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Methyl (4Z)-4-(4-bromobenzylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Methyl (4Z)-4-(4-chlorobenzylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl (4Z)-4-(4-fluorobenzylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Propriétés
Formule moléculaire |
C22H20BrNO5 |
|---|---|
Poids moléculaire |
458.3 g/mol |
Nom IUPAC |
methyl (4Z)-4-[(4-bromophenyl)methylidene]-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C22H20BrNO5/c1-13-20(22(26)29-4)17(11-14-5-7-15(23)8-6-14)21(25)24(13)16-9-10-18(27-2)19(12-16)28-3/h5-12H,1-4H3/b17-11- |
Clé InChI |
YWABXMCUCBVHOQ-BOPFTXTBSA-N |
SMILES isomérique |
CC1=C(/C(=C/C2=CC=C(C=C2)Br)/C(=O)N1C3=CC(=C(C=C3)OC)OC)C(=O)OC |
SMILES canonique |
CC1=C(C(=CC2=CC=C(C=C2)Br)C(=O)N1C3=CC(=C(C=C3)OC)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methoxy-4-(methylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11605251.png)

![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]pentanamide](/img/structure/B11605267.png)
![5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B11605274.png)
![2,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11605282.png)
![N-[4-({[(4E)-3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)benzenesulfonyl]guanidine](/img/structure/B11605287.png)
![(4E)-4-[4-(pentyloxy)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11605294.png)
![ethyl (5Z)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11605296.png)
![2-[(E)-(2-methoxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B11605297.png)

![ethyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11605310.png)
![6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605330.png)